molecular formula C8H13N3O B13603172 [2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine

[2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine

Cat. No.: B13603172
M. Wt: 167.21 g/mol
InChI Key: MKUSRZVADXONND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine: is a chemical compound with the molecular formula C8H13N3O . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine typically involves the reaction of 2-chloropyrimidine with isopropanol in the presence of a base to form 2-(propan-2-yloxy)pyrimidine. This intermediate is then reacted with formaldehyde and ammonia to yield the final product, this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the compound, potentially altering the functional groups attached to the pyrimidine ring.

    Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating novel compounds with potential biological activities .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It is often used in the development of new pharmaceuticals and agrochemicals .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of [2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: The presence of the isopropoxy group in [2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other pyrimidine derivatives and valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(2-propan-2-yloxypyrimidin-5-yl)methanamine

InChI

InChI=1S/C8H13N3O/c1-6(2)12-8-10-4-7(3-9)5-11-8/h4-6H,3,9H2,1-2H3

InChI Key

MKUSRZVADXONND-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(C=N1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.